molecular formula C4H10ClN3 B140947 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride CAS No. 26893-39-0

2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

Cat. No. B140947
CAS RN: 26893-39-0
M. Wt: 135.59 g/mol
InChI Key: GRHGTRIHFULSAY-UHFFFAOYSA-N
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Description

2-Amino-1,4,5,6-tetrahydropyrimidine hydrochloride is a chemical compound that falls within the category of tetrahydropyrimidines, which are of interest due to their potential biological activities and applications in medicinal chemistry. The compound is related to various derivatives that have been synthesized and studied for their interactions with biological receptors, such as muscarinic receptors, which are relevant in the context of neurological disorders like Alzheimer's disease .

Synthesis Analysis

The synthesis of tetrahydropyrimidine derivatives often involves multi-step chemical reactions, starting from simple precursors. For instance, the synthesis of 2-amino-5-(alkoxycarbonyl)-1,4,5,6-tetrahydropyrimidines involves the use of exocyclic amidines to develop novel agonists for M1 muscarinic receptors . Another example includes the synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine as a model compound for studying enzymatic reactions, which is achieved through a sequence of hydrolysis, hydrogenation, and selective methylation . Additionally, the synthesis of 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and their reaction with α-bromoketones to produce various heterocyclic compounds has been reported .

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives can be complex, with multiple conformations possible due to the flexibility of the molecule. Computational chemical studies have revealed distinct minimum-energy conformations for various derivatives, each with a unique orientation of functional groups, which suggests that these compounds can interact with biological receptors in a similar fashion . X-ray crystallography has been used to study the molecular structure of related compounds, such as 2-amino-3-cyano-4-(3,4-dichlorophenyl)-5-oxo-1,4,5,6-tetrahydro-4H-pyrano[2,3-d]pyrimidine, revealing the presence of unclassical hydrogen bonds in the crystal structure .

Chemical Reactions Analysis

Tetrahydropyrimidine derivatives can undergo various chemical reactions, including selective quaternization, oxidative aromatization, and cyclization reactions . The reactivity of these compounds can be influenced by the presence of substituents, as seen in the synthesis of imidazo[2′,1′:3,4][1,2,4]triazolo[1,5-a]pyrimidines from partially hydrogenated triazolopyrimidines . The reaction conditions, such as the presence of acids or bases, can also lead to different outcomes, such as hydrolytic cleavage or the formation of new heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives, such as absorption spectra, proton nuclear magnetic resonance (PMR) spectra, and pKa values, can be characterized to understand their behavior in different environments . These properties are crucial for predicting the interaction of these compounds with biological systems and their potential as therapeutic agents. The study of intermolecular interactions, including hydrogen bonding and π-π stacking, provides insights into the supramolecular structures formed by these compounds, which can affect their solubility, stability, and bioavailability .

Scientific Research Applications

Synthesis of Pharmacological Compounds

  • 2-Amino-1,4,5,6-tetrahydropyrimidine hydrochloride is used in the synthesis of pharmacologically active compounds, including αvβ3 integrin antagonists. These compounds have potential applications in treating conditions like osteoporosis and cancer metastasis (Clark et al., 2004).

Central Nervous System Effects

  • It has been employed in preparing phenyl-substituted tetrahydropyrimidines that exhibit potent antidepressant activity without significant effects on other central nervous system functions like anticonvulsant, muscle relaxant, and depressant assays (Weinhardt et al., 1985).

Synthetic Potential in Chemistry

  • This chemical serves as a precursor in the synthesis of 5-benzoyl-1,4,5,6-tetrahydropyrimidines, which can be transformed into various pharmacologically active compounds, demonstrating its versatile synthetic potential (Girreser et al., 1999).

Microwave-Assisted Synthesis

  • It is utilized in microwave-assisted cascade cycloaddition processes for creating 1,4,5,6-tetrahydropyrimidine and 2-imidazoline derivatives, highlighting efficient and novel synthetic methodologies (An et al., 2013).

Heterocyclic Chemistry Applications

  • The compound is a starting reagent in the synthesis of condensed nitrogen- and sulfur-containing heterosystems, which display a range of physiological activities like bactericidal and antitumor activities (Britsun & Lozinskii, 2001).

Safety And Hazards

The safety information for 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride indicates that it has the hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H3,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHGTRIHFULSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626427
Record name 1,4,5,6-Tetrahydropyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

CAS RN

26893-39-0
Record name 1,4,5,6-Tetrahydropyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diazinan-2-imine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride
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2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride
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2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride
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2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride
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2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride
Reactant of Route 6
2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride

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